![molecular formula C6H5BrS B13180797 2-[(E)-2-Bromovinyl]thiophene](/img/structure/B13180797.png)
2-[(E)-2-Bromovinyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-Bromovinyl]thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromovinyl group attached to the thiophene ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-Bromovinyl]thiophene typically involves the bromination of vinylthiophene. One common method is the reaction of vinylthiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature, leading to the formation of the desired bromovinyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(E)-2-Bromovinyl]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromovinyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromovinyl group can be reduced to a vinyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products:
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of vinylthiophene.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-Bromovinyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-Bromovinyl]thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromovinyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with biomolecules.
Vergleich Mit ähnlichen Verbindungen
2-Vinylthiophene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3-vinylthiophene: Contains an additional bromine atom, leading to different reactivity and applications.
Thiophene: The parent compound, which is less functionalized and has different chemical properties.
Uniqueness: 2-[(E)-2-Bromovinyl]thiophene is unique due to the presence of both a bromine atom and a vinyl group, providing a versatile platform for various chemical transformations. Its reactivity and stability make it valuable in synthetic chemistry and material science.
Eigenschaften
Molekularformel |
C6H5BrS |
|---|---|
Molekulargewicht |
189.07 g/mol |
IUPAC-Name |
2-[(E)-2-bromoethenyl]thiophene |
InChI |
InChI=1S/C6H5BrS/c7-4-3-6-2-1-5-8-6/h1-5H/b4-3+ |
InChI-Schlüssel |
JTCAVIVEEWEEBX-ONEGZZNKSA-N |
Isomerische SMILES |
C1=CSC(=C1)/C=C/Br |
Kanonische SMILES |
C1=CSC(=C1)C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


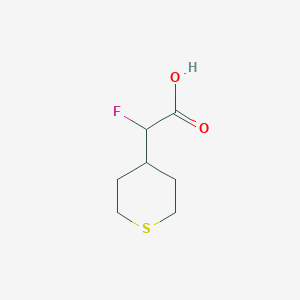
![1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13180733.png)



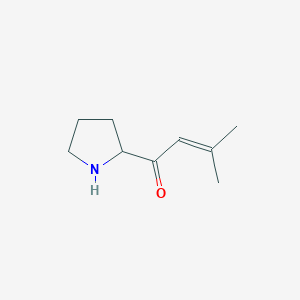

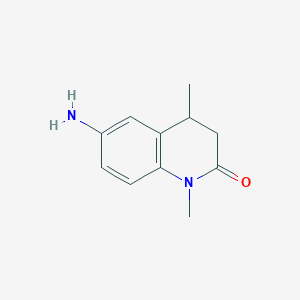
![2-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13180770.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13180773.png)

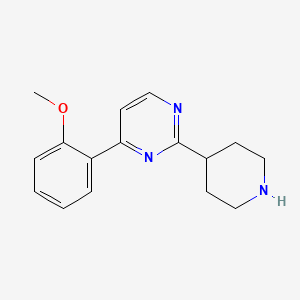
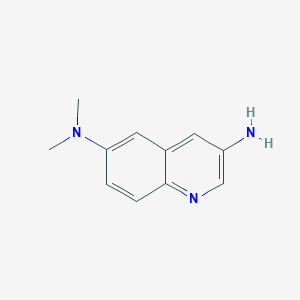
![3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B13180804.png)
